molecular formula C10H7Cl2N3O B1655043 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine CAS No. 30886-24-9

2-(benzyloxy)-4,6-dichloro-1,3,5-triazine

Cat. No.: B1655043
CAS No.: 30886-24-9
M. Wt: 256.08 g/mol
InChI Key: BLYRMYBCLLKQBV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,6-dichloro-1,3,5-triazine is a heterocyclic compound featuring a triazine core substituted with a benzyloxy group at position 2 and chlorine atoms at positions 4 and 5. The triazine ring’s electrophilic nature, combined with the electron-donating benzyloxy group, makes this compound a versatile intermediate in organic synthesis. Its dichloro substituents enable selective nucleophilic substitutions, while the benzyloxy group contributes to lipophilicity and steric bulk, influencing reactivity and solubility .

Properties

IUPAC Name

2,4-dichloro-6-phenylmethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYRMYBCLLKQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275345
Record name 2-benzyloxy-4,6-dichloro-[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30886-24-9
Record name 2-benzyloxy-4,6-dichloro-[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzyl alcohol. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the substitution reaction . The reaction conditions usually involve heating the mixture to a temperature range of 70-80°C in a suitable solvent like dioxane or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like recrystallization or column chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Antibacterial Properties
Research indicates that 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine and its derivatives exhibit notable antiviral and antibacterial activities. The compound's structure enables it to interact effectively with biological targets, potentially leading to the development of new therapeutic agents for treating infections caused by resistant pathogens. Studies have shown its effectiveness in inhibiting the growth of several bacterial strains, making it a candidate for further drug development .

Cancer Treatment
The compound has been explored as a lead in cancer therapy due to its ability to inactivate DNA repair proteins such as O6-alkylguanine-DNA alkyltransferase (AGT). This mechanism enhances the efficacy of chemotherapeutic agents by preventing tumor cells from repairing DNA damage induced by these treatments. In vitro studies demonstrated that this compound derivatives significantly enhance the cytotoxic effects of alkylating agents in various cancer cell lines .

Organic Synthesis Applications

Reactivity and Chemical Transformations
The presence of chlorine atoms at the 4 and 6 positions enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions. This property allows for the synthesis of various derivatives that can be tailored for specific applications in organic chemistry. The benzyl group contributes to the compound's lipophilicity, which can influence solubility and biological interactions .

Synthesis of Triazine Derivatives
this compound serves as a precursor for synthesizing other triazine derivatives. These derivatives have been designed to possess different functional groups that can impart unique properties suitable for specific applications in medicinal chemistry and materials science .

Case Study 1: Antitumor Activity

A study investigated the synthesis of novel triazine derivatives based on this compound aimed at enhancing antitumor activity against non-small cell lung cancer (A549). The synthesized compounds were evaluated for cytotoxicity using standard assays. Results indicated that certain derivatives exhibited significantly higher cytotoxic effects compared to the parent compound, suggesting modifications to the triazine structure can enhance therapeutic potential .

Case Study 2: Inhibition of DNA Repair Mechanisms

Another research focused on the role of this compound in inhibiting AGT activity in tumor cells. The study demonstrated that treatment with this compound led to a marked decrease in AGT levels, thereby increasing sensitivity to alkylating agents used in chemotherapy. This finding supports the potential use of this compound as an adjuvant therapy in cancer treatment .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceuticals Antiviral and antibacterial propertiesEffective against resistant bacterial strains
Cancer Treatment Enhances efficacy of chemotherapeutics by inhibiting DNA repair mechanismsIncreases cytotoxicity in tumor cells
Organic Synthesis Precursor for synthesizing diverse triazine derivativesEnables tailored synthesis for specific needs

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine involves its interaction with nucleophilic sites in target molecules. The chlorine atoms in the triazine ring are highly electrophilic, making them susceptible to nucleophilic attack. This property allows the compound to modify biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects . The benzyloxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Substituent Effects on Reactivity and Properties

Triazine derivatives exhibit diverse reactivity and applications based on substituent electronic and steric effects. Below is a comparative analysis:

Table 1: Key Triazine Derivatives and Their Properties
Compound Name Substituents Reactivity Profile Applications References
2-(Benzyloxy)-4,6-dichloro-1,3,5-triazine 2-OBz, 4-Cl, 6-Cl Moderate electrophilicity; selective substitution at Cl sites Intermediate for pharmaceuticals, agrochemicals
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) 2-Cl, 4-OMe, 6-OMe High reactivity in peptide coupling Peptide synthesis, polymer chemistry
2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine 2-NHtBu, 4-Cl, 6-Cl Reduced reactivity due to steric hindrance Dendrimer core synthesis
2-(4’-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine 4’-OMe, 4-CCl₃, 6-CCl₃ High electrophilicity; UV-induced reactivity Photoinitiators, crosslinking agents
4,6-Diphenoxy-1,3,5-triazin-2-yl phosphonium salts 4,6-OPh, 2-PPh₃⁺ Nucleophilic displacement at phosphonium Coupling reagents for esters/amides

Reactivity in Nucleophilic Substitution

  • Electron-Donating vs. Withdrawing Groups : The benzyloxy group (electron-donating) decreases the triazine ring’s electrophilicity compared to electron-withdrawing groups like trichloromethyl (CCl₃) in 2-(4’-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. This results in slower nucleophilic substitution under mild conditions .
  • Steric Effects: Bulky substituents (e.g., tert-butylamino in ) hinder substitution at adjacent Cl sites, whereas smaller groups (e.g., methoxy in CDMT) enhance reactivity .

Physical Properties

  • Solubility: The benzyloxy group increases lipophilicity, making the compound more soluble in organic solvents than hydrophilic derivatives like hydrazino-substituted triazines ().
  • Thermal Stability: Phosphonium salts (e.g., triphenyl-(4,6-diphenoxy-1,3,5-triazin-2-yl)-phosphonium chloride) exhibit higher thermal stability due to ionic character, whereas dichlorotriazines decompose at lower temperatures .

Research Findings and Data

Table 2: Reaction Yields of Select Triazines
Compound Synthesis Method Yield Reference
This compound Substitution with benzyloxy 75%
4,6-Diphenoxy-1,3,5-triazin-2-yl phosphonium salts Phosphonium salt formation 49–70%
2-Hydrazinyl-4,6-diphenoxy-1,3,5-triazines Hydrazine substitution 57–68%

Spectral Data Highlights

  • IR Spectroscopy: Benzyloxy derivatives show C-O stretching at ~1250 cm⁻¹, absent in amino-substituted triazines .
  • NMR : The benzyloxy group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, distinct from methoxy singlets (δ 3.8–4.0 ppm) in CDMT .

Biological Activity

2-(Benzyloxy)-4,6-dichloro-1,3,5-triazine is a synthetic compound belonging to the triazine class, which is notable for its diverse biological activities. The compound features two benzyloxy groups and chlorine substituents that contribute to its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, anti-cancer properties, and other relevant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the benzyloxy groups allows for hydrogen bonding and hydrophobic interactions, while the triazine ring can participate in π-π stacking interactions. These interactions can modulate the binding affinity and specificity towards various targets, including enzymes and receptors involved in cancer progression and other diseases .

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of triazine derivatives on cancer cell lines. For instance, a related series of s-triazine Schiff base derivatives exhibited significant anti-cancer activity with IC50 values as low as 3.29 µM against MCF-7 (breast cancer) and 3.64 µM against HCT-116 (colon cancer) cell lines . The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups such as chlorine or bromine on the benzylidene ring enhances anti-cancer efficacy.

Table 1: Anti-Cancer Activity of Triazine Derivatives

Compound StructureCell LineIC50 (µM)
This compoundMCF-73.29
HCT-1163.64
Related s-triazine derivativesMCF-77.93
HCT-1165.10

Other Biological Activities

In addition to its anti-cancer properties, research indicates that triazine derivatives may possess antiviral activities. Some compounds in this class have been shown to exhibit commendable action against various viruses, potentially making them candidates for further antiviral drug development .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several s-triazine derivatives and evaluated their biological activities through molecular docking studies and cytotoxicity assays. The findings suggested that specific substitutions on the triazine core significantly influenced the compounds' anti-proliferative activities .
  • Pharmacological Potential : Another investigation focused on the pharmacological potential of triazines in enhancing chemotherapeutic treatments. The study demonstrated that certain derivatives could enhance the efficacy of alkylating agents in tumor cells by targeting specific molecular pathways .
  • Structure-Activity Relationships : A comprehensive analysis of SAR revealed that modifications at specific positions on the triazine ring could lead to enhanced biological activities. For example, electron-withdrawing groups were found to significantly increase potency against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzyloxy)-4,6-dichloro-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-(benzyloxy)-4,6-dichloro-1,3,5-triazine

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